molecular formula C9H13N3O2 B8398570 2-Carbamylmethylamino-4-amino anisole

2-Carbamylmethylamino-4-amino anisole

Cat. No. B8398570
M. Wt: 195.22 g/mol
InChI Key: DCOUWPLUWJROPD-UHFFFAOYSA-N
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Patent
US04305717

Procedure details

Into 180 ml of water one adds 45 g of powdered iron and 15 ml of acetic acid. One brings this mixture under agitation to a temperature of 85° C. then one adds, little by little, 0.2 mol (45 g) of 2-carbamylmethylamino-4-nitro anisole. One maintains the reaction mixture for 10 minutes at 90° C. One adds soda to obtain a pH of 7.5, and then filters it hot. The filtrate is cooled to a temperature of 0° C. The expected product which precipitates is drained, washed with very little water, dried, recrystallized in methylisobutylketone. It melts at 144° C.
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[C:2]([CH2:5][NH:6][C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[O:16][CH3:17])(=[O:4])[NH2:3]>[Fe].C(O)(=O)C>[C:2]([CH2:5][NH:6][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[O:16][CH3:17])(=[O:4])[NH2:3]

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
O
Name
Quantity
45 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
C(N)(=O)CNC1=C(C=CC(=C1)[N+](=O)[O-])OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to a temperature of 85° C.
ADDITION
Type
ADDITION
Details
one adds
CUSTOM
Type
CUSTOM
Details
for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
at 90° C
ADDITION
Type
ADDITION
Details
One adds soda
CUSTOM
Type
CUSTOM
Details
to obtain a pH of 7.5
CUSTOM
Type
CUSTOM
Details
The expected product which precipitates
WASH
Type
WASH
Details
washed with very little water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized in methylisobutylketone

Outcomes

Product
Name
Type
Smiles
C(N)(=O)CNC1=C(C=CC(=C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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